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Butyldimethylsilyl)hydroxylamine

Cat. No.: B1309327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine, commonly abbreviated as TBS-ONH2, is a pivotal

reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and

drug development. Its primary utility lies in its role as a protected form of hydroxylamine,

enabling the efficient synthesis of hydroxamic acids. Hydroxamic acids are a class of

compounds with a wide range of biological activities, including roles as enzyme inhibitors, with

prominent examples in the development of histone deacetylase (HDAC) inhibitors for cancer

therapy. This guide provides a comprehensive overview of the chemical properties, synthesis

applications, and relevant biological context of TBS-ONH2.

Chemical and Physical Properties
The quantitative properties of TBS-ONH2 are summarized in the table below, providing a clear

reference for its use in experimental settings.
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Property Value Reference

Molecular Formula C6H17NOSi [1]

Molecular Weight 147.29 g/mol [1]

Appearance
Colorless to white solid

(crystals or powder)
[2][3]

Melting Point 62-65 °C [2]

Boiling Point 87-90 °C at 40 mmHg [2]

CAS Number 41879-39-4 [1]

InChI Key
SSUCKKNRCOFUPT-

UHFFFAOYSA-N
[2]

SMILES
CC(C)(C)--INVALID-LINK--

(C)ON
[2]

Applications in Synthesis: The Formation of
Hydroxamic Acids
TBS-ONH2 is extensively used as a hydroxylamine surrogate in the synthesis of hydroxamic

acids from carboxylic acids. The tert-butyldimethylsilyl (TBS) group serves as a protecting

group for the oxygen atom of hydroxylamine, allowing for controlled reactions and preventing

unwanted side reactions. The general workflow involves the coupling of a carboxylic acid with

TBS-ONH2, followed by the deprotection of the silyl ether to yield the final hydroxamic acid.

Experimental Protocol: General Synthesis of
Hydroxamic Acids using TBS-ONH2
This protocol outlines a general procedure for the synthesis of hydroxamic acids from a

carboxylic acid precursor using TBS-ONH2.

1. Activation of the Carboxylic Acid:
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The carboxylic acid is first activated to facilitate the subsequent coupling reaction. A common

method is the formation of a mixed anhydride.

To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran,

dichloromethane) at 0 °C, add a base such as triethylamine or N,N-diisopropylethylamine

(1.1 equivalents).

Slowly add a chloroformate, such as ethyl chloroformate or isobutyl chloroformate (1.1

equivalents), and stir the reaction mixture at 0 °C for 30-60 minutes.

2. Coupling with TBS-ONH2:

To the activated carboxylic acid mixture, add a solution of O-(tert-
Butyldimethylsilyl)hydroxylamine (1.2 equivalents) in the same solvent.

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the

reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Upon completion, the reaction is quenched with water or a saturated aqueous solution of

ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate,

dichloromethane), and the combined organic layers are washed with brine, dried over

anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced

pressure.

3. Deprotection of the TBS Group:

The resulting O-silylated hydroxamic acid is then deprotected to yield the final hydroxamic

acid. Several methods can be employed for the cleavage of the TBS ether.[4][5]

Acidic Conditions: A common method involves the use of trifluoroacetic acid (TFA) in a

solvent like dichloromethane, often with a scavenger such as anisole.[6] The reaction is

typically stirred at room temperature for 1-4 hours.

Fluoride-Based Reagents: Alternatively, fluoride ion sources such as tetrabutylammonium

fluoride (TBAF) in tetrahydrofuran or cesium fluoride (CsF) in methanol can be used for the

deprotection.[6][7] These reactions are generally mild and proceed at room temperature.
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After deprotection, the reaction mixture is concentrated, and the crude product is purified by

a suitable method, such as column chromatography or recrystallization, to afford the pure

hydroxamic acid.

Experimental Workflow for Hydroxamic Acid Synthesis
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Caption: General workflow for the synthesis of hydroxamic acids using TBS-ONH2.

Biological Context and Relevance to Drug
Development
While TBS-ONH2 is a synthetic reagent and not expected to have direct biological activity, the

hydroxamic acids synthesized using this molecule are of significant interest to drug

development professionals. Hydroxamic acids are known to chelate metal ions and are key

pharmacophores in a variety of enzyme inhibitors. A prime example is their role as zinc-binding

groups in histone deacetylase (HDAC) inhibitors, which are a class of drugs used in cancer

therapy.

A related but structurally distinct compound, N-tert-Butylhydroxylamine (NtBHA), has been

shown to modulate the MITF (Microphthalmia-associated transcription factor) signaling

pathway.[8] This pathway is crucial for melanogenesis. In a study, NtBHA was found to promote

melanin production under conditions of oxidative stress by enhancing the expression of MITF

and its downstream targets, TRP-2 and TYR.[8] It is important to emphasize that TBS-ONH2

and NtBHA are different molecules, and the biological activity of NtBHA is not directly

transferable to TBS-ONH2. However, this highlights the potential for hydroxylamine derivatives

to interact with biological systems.
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MITF Signaling Pathway Modulated by N-tert-
Butylhydroxylamine
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Caption: MITF signaling pathway in melanogenesis modulated by NtBHA.

Conclusion
O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable and versatile reagent for the

synthesis of hydroxamic acids, a class of compounds with significant therapeutic potential. Its

use allows for the efficient and controlled introduction of the hydroxamic acid functionality,

which is a key feature in many biologically active molecules. For researchers and professionals

in drug development, a thorough understanding of the properties and applications of TBS-

ONH2 is essential for the design and synthesis of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

